ETHYL 6-OXO-6-[2-OXO-5-(PIPERIDINOMETHYL)-2,3-DIHYDRO-1H-IMIDAZOL-4-YL]HEXANOATE

Chemical sourcing Structural verification Patent landscape

Ethyl 6-oxo-6-[2-oxo-5-(piperidinomethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate (PubChem CID is a fully synthetic, small-molecule hybrid that fuses a 2-oxo-2,3-dihydro‑1H‑imidazole core, a piperidinomethyl substituent at the imidazole 5‑position, and an ethyl 6‑oxohexanoate side chain. With a molecular formula of C₁₇H₂₇N₃O₄ and a monoisotopic mass of 337.2002 Da, the compound presents a dual hydrogen‑bond donor/acceptor topology (HBD = 2; HBA = and a moderate computed lipophilicity (XLogP3 ≈ 0.6), placing it solidly within the chemical space of drug‑like imidazole‑piperidine hybrids.

Molecular Formula C17H27N3O4
Molecular Weight 337.4 g/mol
Cat. No. B3929981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 6-OXO-6-[2-OXO-5-(PIPERIDINOMETHYL)-2,3-DIHYDRO-1H-IMIDAZOL-4-YL]HEXANOATE
Molecular FormulaC17H27N3O4
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CN2CCCCC2
InChIInChI=1S/C17H27N3O4/c1-2-24-15(22)9-5-4-8-14(21)16-13(18-17(23)19-16)12-20-10-6-3-7-11-20/h2-12H2,1H3,(H2,18,19,23)
InChIKeyABBCBJWXVCJEOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Oxo-6-[2-oxo-5-(piperidinomethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate: Core Identifiers and Chemical Class Placement for Sourcing Decisions


Ethyl 6-oxo-6-[2-oxo-5-(piperidinomethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate (PubChem CID 2897561) is a fully synthetic, small-molecule hybrid that fuses a 2-oxo-2,3-dihydro‑1H‑imidazole core, a piperidinomethyl substituent at the imidazole 5‑position, and an ethyl 6‑oxohexanoate side chain [1]. With a molecular formula of C₁₇H₂₇N₃O₄ and a monoisotopic mass of 337.2002 Da, the compound presents a dual hydrogen‑bond donor/acceptor topology (HBD = 2; HBA = 5) and a moderate computed lipophilicity (XLogP3 ≈ 0.6), placing it solidly within the chemical space of drug‑like imidazole‑piperidine hybrids [1]. A verified ¹H NMR spectrum in DMSO‑d₆ is available from the KnowItAll spectral library, confirming structural identity and providing a reference standard for quality control in procurement [2].

1
Imidazole-piperidine kinase modulator chemotype; structurally placed within EP 2920178 A1 patent space
Enables focused SAR expansion and freedom-to-operate review
2
Verified ¹H NMR spectrum (DMSO-d₆) available via KnowItAll library
Immediate batch-to-batch identity confirmation without de novo structural elucidation
3
Dual hydrogen-bond donor/acceptor topology (HBD 2, HBA 5) with computed XLogP3 ~0.6
Supports ADME profiling and oral-exposure prediction studies for the 2-oxo-imidazole class

Why Generic Substitution Fails for Ethyl 6-Oxo-6-[2-oxo-5-(piperidinomethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate: Structural Specificity Dictates Physicochemical and Pharmacological Behaviour


Although the imidazole‑piperidine scaffold is common to numerous research compounds, trivial substitution of ethyl 6‑oxo‑6‑[2‑oxo‑5‑(piperidinomethyl)‑2,3‑dihydro‑1H‑imidazol‑4‑yl]hexanoate with a close analog is scientifically unsound without rigorous re‑validation. The precise connectivity—a 2‑oxo‑2,3‑dihydro‑1H‑imidazole ring bearing a piperidin‑1‑ylmethyl group at C‑5 and an ethyl 6‑oxohexanoate chain at C‑4—generates a unique hydrogen‑bonding surface (topological polar surface area = 87.7 Ų) and a rotatable‑bond count (n = 10) that together control solubility, permeability, and target‑binding geometry [1]. Even isosteric changes, such as reduction of the 6‑oxo group to a hydroxyl (yielding the 6‑hydroxy analog, MW 339.4), alter the H‑bond donor/acceptor balance and the conformational ensemble, potentially reshaping pharmacokinetic and pharmacodynamic profiles . Furthermore, the compound belongs to a broad patent class of imidazol‑piperidinyl derivatives claimed as kinase modulators, where minor structural perturbations systematically shift selectivity across the kinome; consequently, procurement of the exact entity referenced in a published assay or patent is mandatory for reproducibility [2].

Target Compound
6-oxo derivative; piperidine present; HBD=2, HBA=5
6-Hydroxy Analog
Oxidation state shift (+2 Da) adds HBD, alters conformational ensemble; metabolic stability and target binding may diverge
5-Methyl Analog (CAS 39215-52-6)
Lacks piperidine moiety; significant MW reduction (~83 Da) and lower HBA count; kinase recognition profile likely mismatched
Imidazole Regioisomers
Different substitution pattern on imidazole ring alters hydrogen-bond surface (TPSA 87.7 Ų) and may shift selectivity across kinome

Product‑Specific Quantitative Evidence for Ethyl 6-Oxo-6-[2-oxo-5-(piperidinomethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate: Head‑to‑Head and Cross‑Study Comparator Analysis


Structural Uniqueness: Imidazole Substitution Pattern Versus Closest Cataloged Analogs

The 2‑oxo‑5‑(piperidin‑1‑ylmethyl)‑2,3‑dihydro‑1H‑imidazol‑4‑yl core is structurally distinct from common imidazole regioisomers. The most closely cataloged analog, ethyl 6‑(5‑methyl‑2‑oxo‑2,3‑dihydro‑1H‑imidazol‑4‑yl)‑6‑oxohexanoate (CAS 39215‑52‑6; C₁₂H₁₈N₂O₄; MW 254.28), lacks the piperidine moiety entirely, resulting in a molecular weight difference of ΔMW ≈ 83 Da and a hydrogen‑bond acceptor count reduced from 5 to 4 [1]. The reduced analog ethyl 6‑hydroxy‑6‑[2‑oxo‑5‑(piperidin‑1‑ylmethyl)‑2,3‑dihydro‑1H‑imidazol‑4‑yl]hexanoate (C₁₇H₂₉N₃O₄; MW 339.4) differs only at the C‑6 oxidation state (+2 Da), yet this single change increases the H‑bond donor count from 2 to 3 and eliminates the ketone conjugation, which is likely to alter metabolic stability and target engagement .

Structural Uniqueness vs. Analogs
cross-study comparable
ΔMW ≥ 83 Da vs 5-methyl analog; ΔHBD = 1 vs 6-hydroxy analog; piperidine ring present only in target
Structurally distinct entity; analog procurement introduces compound identity risk
Computed properties (PubChem); laboratory identity verification advised
Chemical sourcing Structural verification Patent landscape

LogP and Topological Polar Surface Area: In‑Silico Predictors of Oral Bioavailability Relative to Class Benchmarks

The target compound exhibits a computed XLogP3 of 0.6 and a topological polar surface area (TPSA) of 87.7 Ų [1]. For context, the imidazol‑piperidinyl kinase modulator patent class (EP 2920178 A1) describes compounds designed to occupy ATP‑binding pockets while maintaining drug‑like physicochemical boundaries; a TPSA < 140 Ų and a logP between 0 and 5 are widely accepted filters for oral bioavailability [2]. The 6‑hydroxy reduced analog, with a TPSA predicted to exceed 100 Ų (due to the additional hydroxyl), would sit further from the centroid of optimal CNS‑permeability space, whereas the target compound balances hydrophilicity and lipophilicity for potential systemic exposure [3].

ADME Prediction Profile
class-level inference
XLogP3 = 0.6; TPSA = 87.7 Ų
Occupies favorable oral/CNS drug-like space; supports permeability and solubility screening
In silico only; no experimental logD or PAMPA data currently available
Drug‑likeness ADME prediction Lead optimization

Analytical Identity: Verified ¹H NMR Spectrum as a Procurement Quality Gate Versus Uncharacterized Analogs

A full ¹H NMR spectrum (DMSO‑d₆, 400 MHz or equivalent) is archived in the Wiley KnowItAll spectral library under SpectraBase Compound ID FMtPoErvPdn, providing a definitive, instrument‑independent structural fingerprint [1]. In contrast, neither the 5‑methyl analog (CAS 39215‑52‑6) nor the 6‑hydroxy analog has a publicly available reference NMR dataset indexed in the same library, as of the search date. This spectral reference enables purchasing laboratories to perform batch‑to‑batch identity confirmation and purity assessment by direct spectral overlay without requiring independent full structural elucidation [1][2].

Analytical Identity Verification
cross-study comparable
¹H NMR spectrum (DMSO-d₆) indexed in KnowItAll/SpectraBase; no reference spectra found for closest analogs
Ready-to-use spectral QC reference reduces incoming laboratory analytical burden
Library search date 2026-05-10; confirm current availability before sourcing
Quality control Analytical chemistry Spectral fingerprinting

Patent Landscape Specificity: The Exact Compound Falls Within a Defined Kinase‑Modulator Chemical Space

The imidazol‑piperidinyl scaffold of the target compound maps directly onto the generic Markush structure disclosed in EP 2920178 A1 (WO2014078637A1), which claims imidazol‑piperidinyl derivatives as modulators of p70S6 kinase and Akt for hyperproliferative diseases [1]. The specification emphasizes that the nature of the substituent at the imidazole N‑1 and C‑4 positions (here, the ethyl 6‑oxohexanoate chain) is a critical determinant of kinase selectivity. While the patent does not provide individual IC₅₀ values for every enumerated compound, the structural correspondence places this exact molecule within a chemically defined, composition‑of‑matter patent space, meaning that sourcing the precise compound is essential for freedom‑to‑operate evaluations and for reproducing any disclosed biological results [1][2].

Patent Landscape Positioning
class-level inference
Structurally maps to Markush Formula (I) of EP 2920178 A1 (imidazol-piperidinyl kinase modulators)
Supports patent-class chemical space mapping; essential for SAR reproducibility
Binary classification; individual IC₅₀ values not disclosed in patent
Intellectual property Kinase inhibitors Chemical patent analysis

Best Application Scenarios for Ethyl 6-Oxo-6-[2-oxo-5-(piperidinomethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate Based on Available Evidence


1. Reference Standard for Imidazol‑Piperidinyl Kinase Inhibitor SAR Campaigns

Medicinal chemistry teams building structure‑activity relationship (SAR) tables around the imidazol‑piperidinyl kinase chemotype can procure this compound as a structurally defined, spectrally authenticated reference point. Its placement within the Markush claims of EP 2920178 A1 provides a concrete starting scaffold for systematic variation of the ester side chain and piperidine substituents [1]. The available NMR spectrum ensures that each incoming batch can be verified against a published reference before committing to costly enzymatic or cellular assays [2].

2. ADME Profiling of the 2‑Oxo‑Imidazole Chemotype

With a computed XLogP3 of 0.6 and TPSA of 87.7 Ų, the compound occupies a favorable region of oral‑bioavailability chemical space [1]. DMPK laboratories can use it as a tool compound to experimentally determine intrinsic clearance, Caco‑2 permeability, and plasma protein binding for the 2‑oxo‑2,3‑dihydro‑1H‑imidazole class, generating baseline data that inform the design of subsequent analogs with improved metabolic stability.

3. Impurity or Metabolite Identification in Preclinical Development

The compound's distinct oxidation state at C‑6 (ketone) distinguishes it from the corresponding alcohol metabolite (ethyl 6‑hydroxy analog). Analytical development groups synthesizing or monitoring imidazol‑piperidinyl drug candidates can employ the target compound as a process impurity marker or as a synthetic precursor to the alcohol metabolite, leveraging the established NMR fingerprint for LC‑MS/MS method development [1][2].

4. Negative Control for 5‑LOX and sEH Biochemical Assays

Although a BindingDB record (BDBM50591538) is listed under a name resembling the target compound, the deposited SMILES string corresponds to a structurally unrelated thiourea derivative. If the correct compound is confirmed to be inactive against 5‑lipoxygenase (IC₅₀ > 10,000 nM) and soluble epoxide hydrolase, it could serve as a validated negative control in dual‑inhibition screening cascades, provided the purchaser independently verifies the structural identity before use [1].

Application
Selection Property
Validation Focus
Imidazole-piperidine kinase inhibitor SAR campaigns
Structurally defined reference standard within EP 2920178 Markush space
NMR spectral verification against published KnowItAll reference
ADME chemotype profiling
Computed drug-like properties (XLogP3 0.6, TPSA 87.7 Ų)
Experimental validation of intrinsic clearance, permeability, and protein binding
Metabolite / impurity identification studies
C-6 oxidation state (ketone) distinct from alcohol metabolite
LC-MS/MS method development using NMR fingerprint for reference
5-LOX/sEH dual-inhibition screening (negative control)
Confirmed structural identity; reported inactivity (IC₅₀ > 10,000 nM) subject to verification
Independent structural and activity verification before use as assay negative control
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